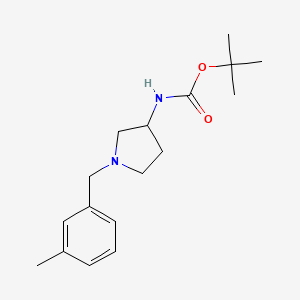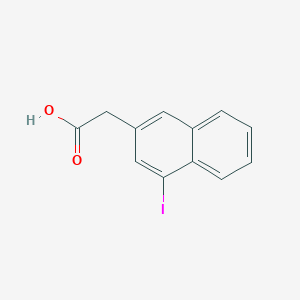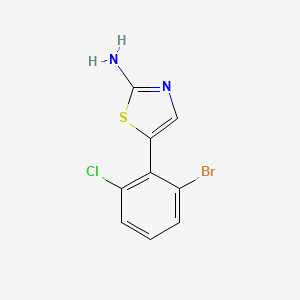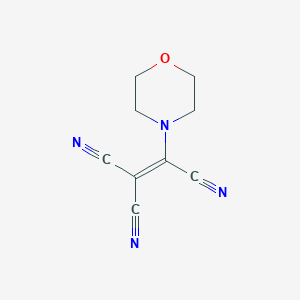
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three benzohydrazide groups attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) typically involves the reaction of 1,3,5-triazine-2,4,6-tricarboxylic acid chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazine core and benzohydrazide groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with three aniline groups instead of benzohydrazide groups.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: A triazine derivative with nitrophenyl groups.
2,4,6-Triphenyl-s-triazine: A triazine derivative with phenyl groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is unique due to the presence of benzohydrazide groups, which impart specific chemical and biological properties. These groups enhance its potential as a versatile compound for various applications, distinguishing it from other triazine derivatives.
Eigenschaften
Molekularformel |
C24H21N9O3 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
4-[4,6-bis[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide |
InChI |
InChI=1S/C24H21N9O3/c25-31-22(34)16-7-1-13(2-8-16)19-28-20(14-3-9-17(10-4-14)23(35)32-26)30-21(29-19)15-5-11-18(12-6-15)24(36)33-27/h1-12H,25-27H2,(H,31,34)(H,32,35)(H,33,36) |
InChI-Schlüssel |
IOKWTNNHSZYOOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)





![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

